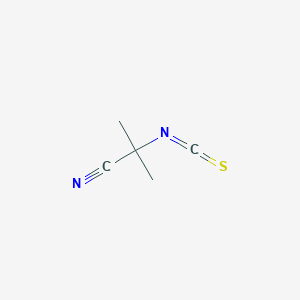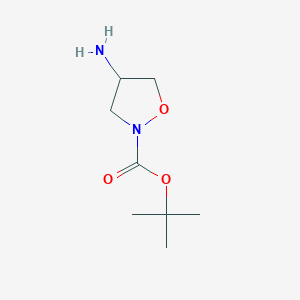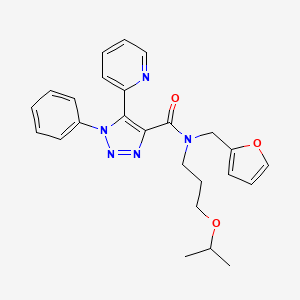
N-(2-furylmethyl)-N-(3-isopropoxypropyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-N-(3-isopropoxypropyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-N-(3-isopropoxypropyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-N-(3-isopropoxypropyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Pyridine Metallations in Triazole Synthesis : The compound is synthesized using pyridine metallation chemistry. This process is pivotal in producing compounds with NK-1 antagonist activity, a receptor related to various physiological and pathological processes (Jungheim et al., 2006).
Experimental and Theoretical Study on Chemical Reactions : Research has delved into the reactions of similar triazole compounds with itaconic anhydride. The study combines experimental work and theoretical analysis using density functional theories, which are crucial in understanding the chemical properties and potential applications of these compounds (Modzelewska-Banachiewicz et al., 2012).
Structural Assessment and Complex Formation : There has been significant work in understanding the molecular and supramolecular structures of related triazole compounds, especially in their interaction with metal ions like Hg(II), which is fundamental for developing new materials and pharmaceuticals (Castiñeiras et al., 2018).
Biological and Pharmacological Activities
Antimicrobial Activities : Research on similar triazole derivatives has shown antimicrobial activities against various bacteria and fungi. This is crucial for developing new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Evaluation of Novel Derivatives : Synthesis of new triazole derivatives and their evaluation for biological activities, including antimicrobial and antifungal effects, highlights the potential of these compounds in therapeutic applications (Bayrak et al., 2009).
Applications in Material Science
- Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : The use of pyridine and triazole derivatives in the development of bipolar host materials for PhOLEDs signifies their importance in advancing material science, particularly in creating more efficient and cost-effective electronic devices (Liu et al., 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenyl-N-(3-propan-2-yloxypropyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-19(2)32-17-9-15-29(18-21-12-8-16-33-21)25(31)23-24(22-13-6-7-14-26-22)30(28-27-23)20-10-4-3-5-11-20/h3-8,10-14,16,19H,9,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVILCXCWIAORHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CC1=CC=CO1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N-(3-isopropoxypropyl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B2775050.png)


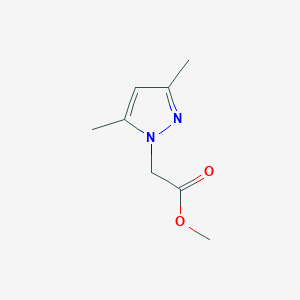
![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
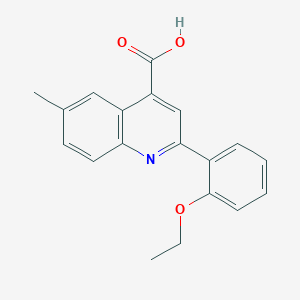

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)
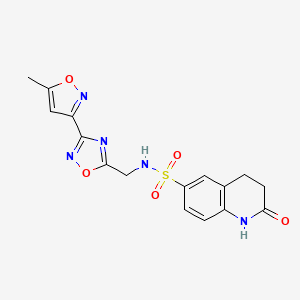
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)

